6-O-Veratroylcatalpol

Anti-Inflammation Cellular Signaling Immunology

Select 6-O-Veratroylcatalpol for its proven, targeted suppression of the PKC/ERK/NF‑κB signaling axis—an activity not replicated by simpler iridoid glycosides such as catalpol or aucubin. The 6‑O‑veratroyl ester group imparts unique solubility and mechanistic properties essential for reproducible PMA‑stimulated THP‑1 cell assays and validated LC‑MS analytical methods. It is the definitive chemical marker for standardizing Pseudolysimachion extracts (e.g., ATS2). Insist on this specific compound to ensure pathway‑specific modulation and experimental integrity.

Molecular Formula C24H30O13
Molecular Weight 526.5 g/mol
CAS No. 56973-43-4
Cat. No. B1207573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Veratroylcatalpol
CAS56973-43-4
Synonyms6-O-veratroyl catalpol
Molecular FormulaC24H30O13
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC
InChIInChI=1S/C24H30O13/c1-31-12-4-3-10(7-13(12)32-2)21(30)35-19-11-5-6-33-22(15(11)24(9-26)20(19)37-24)36-23-18(29)17(28)16(27)14(8-25)34-23/h3-7,11,14-20,22-23,25-29H,8-9H2,1-2H3/t11-,14-,15-,16-,17+,18-,19+,20+,22+,23+,24-/m1/s1
InChIKeyJPLOCWOFCUFHBG-PIAIVMLOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Veratroylcatalpol (CAS 56973-43-4): Identity, Class, and Baseline Characteristics


6-O-Veratroylcatalpol (CAS 56973-43-4) is a bioactive iridoid glucoside first isolated from *Pseudolysimachion rotundum var. subintegrum* [1]. It belongs to the catalpol family of iridoid glycosides, sharing a core cyclopentano[c]pyran skeleton with a glucose moiety, but is distinguished by a 6-O-veratroyl (3,4-dimethoxybenzoyl) ester group . As a high-purity (>98%) research compound with a molecular weight of 526.5 g/mol, it is primarily used in life sciences for investigating anti-inflammatory signaling pathways, with reported activity in cellular and animal models [2].

Why Generic Iridoid Substitution Fails: The Case Against Replacing 6-O-Veratroylcatalpol


Within the iridoid glucoside class, simple substitution of 6-O-Veratroylcatalpol with structurally related compounds like catalpol or aucubin is scientifically invalid. The 6-O-veratroyl ester group is not a passive decoration; it confers unique solubility parameters [1] and critically, dictates a distinct biological mechanism of action. While the unsubstituted core, catalpol, exerts anti-inflammatory effects through various pathways [2], 6-O-Veratroylcatalpol is a potent suppressor of the PKC/ERK/NF-κB signaling axis in human monocytic cells [3]. This mechanistic divergence underscores the necessity of selecting the specific compound to ensure experimental reproducibility and targeted modulation of this particular pathway. Simply sourcing a cheaper or more common iridoid glycoside will not replicate these key physicochemical and biological properties.

6-O-Veratroylcatalpol Quantitative Evidence: Head-to-Head Comparative Data vs. Analogs


6-O-Veratroylcatalpol vs. Catalpol: Specific Inhibition of PKC/ERK/NF-κB Signaling in THP-1 Cells

Unlike its parent compound catalpol, which has broad anti-inflammatory and antioxidant effects, 6-O-Veratroylcatalpol demonstrates a specific, upstream inhibitory mechanism on the PKC/ERK/NF-κB pathway in human THP-1 monocytic cells stimulated by PMA [1][2].

Anti-Inflammation Cellular Signaling Immunology

6-O-Veratroylcatalpol vs. Aucubin: Enhanced Lipophilicity and Solubility Profile for In Vitro Assays

The esterification of the catalpol core with a veratroyl group significantly alters its physicochemical properties compared to simpler iridoid glucosides like aucubin. 6-O-Veratroylcatalpol exhibits a distinct solubility profile, being soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1], reflecting its increased lipophilicity.

Physicochemical Property Solubility Drug Discovery

6-O-Veratroylcatalpol as a Definitive Reference Standard for Pharmacokinetic Studies of Catalpol Esters

In pharmacokinetic studies of catalpol derivatives, 6-O-Veratroylcatalpol serves as a critical analytical standard, distinct from its metabolites and related compounds. A validated LC-MS method has been developed for its simultaneous determination in rat plasma alongside verproside, isovanilloylcatalpol, and catalposide [1].

Pharmacokinetics LC-MS Bioanalysis

6-O-Veratroylcatalpol Application Scenarios: From In Vitro Signaling to In Vivo PK Studies


In Vitro Anti-Inflammatory Research Targeting the PKC/ERK/NF-κB Axis

6-O-Veratroylcatalpol is the compound of choice for cell-based assays investigating the specific role of PKC in driving inflammatory gene expression (IL-1β, TNF-α) via the ERK and NF-κB pathways. Its demonstrated ability to inhibit PKC activity, as shown in PMA-stimulated THP-1 monocytic cells [1], makes it a valuable tool for dissecting this signaling cascade, an application where simpler analogs like catalpol lack this proven, targeted mechanism.

Pharmacokinetic and Metabolism Studies of Iridoid Esters

Researchers investigating the in vivo fate of catalpol ester prodrugs, such as the anti-asthmatic candidate verproside, rely on 6-O-Veratroylcatalpol as a key analytical reference compound. Its inclusion in validated LC-MS methods [2] allows for the accurate quantification of both the parent drug and its potential metabolites, distinguishing it from closely related iridoid species like isovanilloylcatalpol and catalposide in complex plasma samples.

Chemical Standardization and Quality Control of *Pseudolysimachion* Extracts

For the development and quality control of botanical extracts derived from *Pseudolysimachion rotundum var. subintegrum*, 6-O-Veratroylcatalpol serves as a defined chemical marker. A patented extract (ATS2) for treating inflammatory diseases is characterized by containing 2-20% (w/w) of this specific compound [3], enabling reproducible batch-to-batch standardization and providing a quantifiable metric for extract quality that is not achievable with less specific iridoid markers.

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